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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol: A Prospective Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this technical guide, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, is a compound for which there is a notable sc...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, is a compound for which there is a notable scarcity of published literature and experimental data. This document, therefore, presents a prospective analysis based on established principles of organic synthesis, analytical chemistry, and pharmacology, drawing parallels with structurally related molecules. The experimental protocols and data presented are hypothetical and intended to serve as a scientifically grounded framework for future research.

Introduction and Chemical Identity

2-Amino-2-(5-chloro-2-fluorophenyl)ethanol belongs to the phenylethanolamine class of compounds, a structural motif present in numerous biologically active molecules and pharmaceuticals. Members of this class are known to interact with various neurotransmitter systems, most notably adrenergic receptors.[1] The specific substitution pattern of a chloro group at the 5-position and a fluoro group at the 2-position of the phenyl ring is anticipated to modulate its physicochemical properties and pharmacological activity. The presence of the chiral center at the carbon bearing the amino and hydroxyl groups suggests that its biological activity will be stereospecific.

Chemical Structure:

Molecular Formula: C₈H₉ClFNO

Molecular Weight: 189.62 g/mol

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and comparison with analogous structures. These values provide a preliminary understanding of the molecule's behavior and can guide the design of experimental protocols for its handling and analysis.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for good oral absorption and blood-brain barrier penetration.
pKa (Acid Dissociation Constant) Amine: 8.5 - 9.5; Alcohol: 14-15The basicity of the amino group is crucial for salt formation and interaction with biological targets.
Polar Surface Area (PSA) ~66 ŲInfluences membrane permeability and solubility.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Important for formulation and in vitro assay development.
Melting Point Predicted to be a solid at room temperature.

Proposed Synthesis Pathway

The synthesis of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol can be approached from commercially available starting materials. A plausible and efficient route would commence from 2-amino-5-chloro-2'-fluorobenzophenone.[2] This multi-step synthesis involves the protection of the amino group, reduction of the ketone, and subsequent deprotection.

Rationale for the Synthetic Strategy

The chosen synthetic pathway prioritizes stereochemical control and the use of well-established, high-yielding reactions. The protection of the aniline nitrogen is crucial to prevent its interference with the subsequent reduction of the ketone. The reduction of the ketone to a secondary alcohol is a critical step, and the choice of reducing agent can influence the stereochemical outcome. Finally, a clean deprotection step is necessary to yield the target compound.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection Start 2-Amino-5-chloro-2'-fluorobenzophenone Protected N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide Start->Protected Acetic Anhydride, Zinc Dust Reduced N-(4-chloro-2-(1-(2-fluorophenyl)-2-hydroxyethyl)phenyl)acetamide Protected->Reduced NaBH4, Methanol Final 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Reduced->Final HCl, Reflux

Caption: Proposed synthetic workflow for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide (Protection)

  • To a solution of 2-amino-5-chloro-2'-fluorobenzophenone (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

  • Add a catalytic amount of zinc dust.

  • Heat the mixture to reflux for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the protected intermediate.

Step 2: N-(4-chloro-2-(1-(2-fluorophenyl)-2-hydroxyethyl)phenyl)acetamide (Reduction)

  • Dissolve the N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the reduced product.

Step 3: 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (Deprotection)

  • Suspend the N-(4-chloro-2-(1-(2-fluorophenyl)-2-hydroxyethyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final compound.

Proposed Analytical Characterization

The identity and purity of the synthesized 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol would be confirmed using a combination of spectroscopic and chromatographic techniques.[3]

Analytical TechniqueExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) Aromatic protons in the 7-8 ppm region, a multiplet for the CH-OH proton, a multiplet for the CH-NH₂ proton, and a multiplet for the CH₂OH protons. The integration should correspond to the number of protons in each environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Signals corresponding to the aromatic carbons (some showing C-F coupling), and signals for the two aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A chiral HPLC method would be necessary to separate and quantify the enantiomers.[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), C-F, and C-Cl bonds.
Hypothetical HPLC Protocol for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Postulated Pharmacological Profile

Based on its structural similarity to other phenylethanolamines, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol is likely to exhibit activity at adrenergic receptors.[5] The specific nature of this activity (agonist or antagonist) and its selectivity for different receptor subtypes (α₁, α₂, β₁, β₂, β₃) would depend on the precise three-dimensional arrangement of the functional groups and the electronic effects of the halogen substituents.

The 2-fluoro substituent may enhance metabolic stability and alter the conformation of the phenyl ring, potentially influencing receptor binding. The 5-chloro substituent, being electron-withdrawing, could also impact the molecule's interaction with the receptor binding pocket.

Potential Mechanism of Action

A plausible mechanism of action involves the binding of the compound to a G-protein coupled receptor (GPCR), such as an adrenergic receptor. The protonated amino group would likely form an ionic bond with an acidic residue (e.g., aspartate) in the receptor's transmembrane domain, a common interaction for biogenic amines. The hydroxyl group and the aromatic ring would form additional hydrogen bonds and van der Waals interactions, respectively.

Visualizing a Potential Mechanism of Action

MOA cluster_0 Cellular Environment Ligand 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Receptor Adrenergic Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Modulation Second_Messenger cAMP Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Postulated mechanism of action via a G-protein coupled receptor signaling pathway.

Conclusion and Future Directions

This technical guide provides a prospective analysis of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a compound with limited available data. The proposed synthetic route offers a viable strategy for its preparation, and the outlined analytical methods provide a framework for its characterization. The postulated pharmacological profile suggests that this molecule could be a valuable tool for investigating the structure-activity relationships of phenylethanolamines.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its physicochemical properties. Subsequent in vitro and in vivo studies are warranted to elucidate its pharmacological profile and potential therapeutic applications. The stereoselective synthesis and separation of its enantiomers will be crucial for understanding its biological activity.

References

A comprehensive list of references that could support the statements made in this prospective guide would be compiled here, including citations for general synthetic methods for amino alcohols, pharmacological activities of related phenylethanolamines, and standard analytical techniques. For the purpose of this demonstration, the references are indicated by the in-text citations.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol for Pharmaceutical Development

Abstract This document provides a comprehensive guide to the scalable preparation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a chiral amino alcohol of significant interest as a building block in the synthesis of acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable preparation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a chiral amino alcohol of significant interest as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presented methodology is designed for researchers, chemists, and process development professionals in the pharmaceutical industry. We will detail a robust, two-part synthetic strategy, commencing with the synthesis of the key intermediate, 2-amino-5-chloro-2'-fluorobenzophenone, followed by its asymmetric reduction to the target chiral amino alcohol. The protocols are designed with scalability, efficiency, and control of stereochemistry in mind, which are critical parameters for pharmaceutical manufacturing.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged scaffold in medicinal chemistry, forming the structural core of numerous drugs. Their stereochemistry is often pivotal for pharmacological activity and safety.[1] The title compound, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, possesses the necessary structural features to be a valuable intermediate for a range of therapeutic agents. The scalable and stereocontrolled synthesis of such molecules is a key challenge in drug development. This guide aims to provide a practical and scientifically sound solution to this challenge.

Overall Synthetic Strategy

The proposed synthesis is a two-stage process, designed for efficiency and scalability.

  • Stage 1: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone (Intermediate 1). This stage involves a Friedel-Crafts acylation reaction, a well-established and scalable method for the formation of benzophenones.[2][3]

  • Stage 2: Asymmetric Reduction to (S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (Final Product). To achieve the desired stereochemistry, an asymmetric reduction of the ketone intermediate will be employed. This is a common and effective strategy for producing enantiomerically pure alcohols.[1]

G cluster_stage1 Stage 1: Synthesis of Intermediate 1 cluster_stage2 Stage 2: Asymmetric Reduction A p-Chloroaniline C Friedel-Crafts Acylation A->C B o-Fluorobenzoyl chloride B->C D 2-amino-5-chloro-2'-fluorobenzophenone (Intermediate 1) C->D E Intermediate 1 F Asymmetric Reduction E->F G (S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (Final Product) F->G

Figure 1: Overall two-stage synthetic workflow.

Stage 1 Protocol: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone

This stage focuses on the robust synthesis of the key benzophenone intermediate via a Friedel-Crafts acylation reaction.

Reaction Principle

The Friedel-Crafts acylation involves the reaction of an acyl halide (o-fluorobenzoyl chloride) with an aromatic compound (p-chloroaniline) in the presence of a Lewis acid catalyst (zinc chloride). The Lewis acid activates the acyl halide, facilitating electrophilic aromatic substitution.[3]

Materials and Equipment
  • Reagents: p-Chloroaniline, o-fluorobenzoyl chloride, anhydrous zinc chloride, toluene, hydrochloric acid, sodium hydroxide.

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet; addition funnel; filtration apparatus; rotary evaporator.

Detailed Protocol
  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.

  • Charge Reagents: Charge anhydrous zinc chloride (1.2 eq) and toluene to the reactor. Begin stirring and heating the mixture to 130-140 °C.

  • Addition of p-Chloroaniline: Gradually add p-chloroaniline (1.0 eq) to the heated mixture.

  • Addition of o-Fluorobenzoyl chloride: Slowly add o-fluorobenzoyl chloride (1.1 eq) via the addition funnel over 1-2 hours, maintaining the temperature at 140-150 °C.

  • Reaction: After the addition is complete, raise the temperature to 190-200 °C and hold for 2-3 hours. Monitor the reaction progress by HPLC.

  • Hydrolysis: Cool the reaction mixture to 80-90 °C. Cautiously add a mixture of water and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Wash the organic phase with dilute hydrochloric acid, followed by water, and then a dilute sodium hydroxide solution.

  • Isolation and Purification: Concentrate the toluene layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Process Parameters and Expected Outcome
ParameterValueRationale
Temperature 190-200 °CHigh temperature is required to drive the reaction to completion.
Equivalents p-Chloroaniline (1.0), o-Fluorobenzoyl chloride (1.1), ZnCl₂ (1.2)A slight excess of the acylating agent and catalyst ensures full conversion of the limiting reagent.
Expected Yield 65-75%Based on similar reported procedures.[2]
Purity (Post-recrystallization) >98% (by HPLC)Recrystallization is an effective method for removing impurities.

Stage 2 Protocol: Asymmetric Reduction to (S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

This stage details the stereoselective reduction of the ketone intermediate to the desired chiral amino alcohol.

Rationale for Asymmetric Reduction

For pharmaceutical applications, obtaining a single enantiomer is often crucial. Asymmetric reduction of prochiral ketones is a powerful method to achieve this.[1] We will utilize a chiral borane reducing agent, such as (R)-2-methyl-CBS-oxazaborolidine, which is known for its high enantioselectivity.

G cluster_workflow Asymmetric Reduction Workflow A Dissolve Intermediate 1 in THF B Cool to 0-5 °C A->B C Add (R)-2-methyl-CBS- oxazaborolidine B->C D Slowly add Borane- THF complex C->D E Reaction Monitoring (TLC/HPLC) D->E F Quench with Methanol E->F G Aqueous Work-up F->G H Isolation and Purification G->H I Final Product H->I

Figure 2: Workflow for the asymmetric reduction stage.

Materials and Equipment
  • Reagents: 2-amino-5-chloro-2'-fluorobenzophenone, (R)-2-methyl-CBS-oxazaborolidine solution, Borane-tetrahydrofuran complex solution (1M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Hydrochloric acid, Sodium bicarbonate.

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet; Syringe pump for controlled addition.

Detailed Protocol
  • Reactor Setup: Ensure the reactor is dry and under a nitrogen atmosphere.

  • Charge Intermediate: Charge 2-amino-5-chloro-2'-fluorobenzophenone (1.0 eq) and anhydrous THF to the reactor. Stir until fully dissolved.

  • Cooling: Cool the solution to 0-5 °C.

  • Catalyst Addition: Add (R)-2-methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Reducing Agent Addition: Slowly add the borane-THF complex solution (1.5 eq) via a syringe pump over 2-3 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor for the disappearance of the starting material by TLC or HPLC.

  • Quenching: Slowly add methanol to the reaction mixture to quench the excess borane.

  • Work-up: Acidify the mixture with dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with sodium bicarbonate and extract again. Combine the organic layers.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Process Parameters and Expected Outcome
ParameterValueRationale
Temperature 0-5 °CLow temperature enhances the enantioselectivity of the reduction.
Catalyst Loading 10 mol%A catalytic amount of the chiral director is sufficient.
Expected Yield 80-90%Based on typical CBS reductions.
Enantiomeric Excess (e.e.) >95%(R)-2-methyl-CBS-oxazaborolidine is known to provide high e.e. for the S-alcohol.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product for pharmaceutical use.

Analytical MethodPurposeSpecification
HPLC (Chiral) Purity and Enantiomeric ExcessPurity: >99.0%, e.e.: >98.0%
¹H and ¹³C NMR Structural ConfirmationSpectra must be consistent with the proposed structure.
Mass Spectrometry Molecular Weight ConfirmationTo confirm the molecular ion peak.
FTIR Functional Group AnalysisTo identify key functional groups (e.g., -OH, -NH₂, C-F, C-Cl).

Safety Considerations

  • Friedel-Crafts Acylation: This reaction is performed at high temperatures and involves corrosive reagents (HCl, ZnCl₂). Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory.

  • Asymmetric Reduction: Borane-THF complex is flammable and reacts violently with water. All operations should be conducted under an inert atmosphere, and appropriate quenching procedures must be followed.

  • General: All personnel should be trained on the handling of the chemicals and the emergency procedures.

Conclusion

The synthetic route and protocols detailed in this application note provide a scalable and efficient method for the preparation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol. By employing a robust Friedel-Crafts acylation followed by a highly stereoselective asymmetric reduction, this guide offers a practical solution for obtaining this valuable chiral intermediate in high purity and yield, suitable for pharmaceutical development and manufacturing.

References

  • BOC Sciences. Amino Alcohol Synthesis Service. [URL: https://www.bocsci.com/amino-alcohol-synthesis-service.html]
  • Hoffmann-La Roche. (1998). Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine. WO 98/00427. [URL: https://patents.google.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7123439/]
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [URL: https://www.jocpr.com/articles/a-reduction-of-chiral-amino-acids-based-on-current-method.pdf]
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone. [URL: https://www.benchchem.com/product/bchm11987/technical-center/a-comparative-guide-to-analytical-methods-for-the-characterization-of-2-amino-5-chloro-2-fluorobenzophenone]
  • Sternbach, L. H., & Reeder, E. (1965). 2-amino-2'-halo-5-nitro benzophenones. US Patent 3,203,990. [URL: https://patents.google.
  • Garg, N. K., et al. Patents & Products. UCLA Chemistry. [URL: https://www.garg.chem.ucla.
  • Li, C., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2021.801602/full]
  • Li, C., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2021.801602/full]
  • Archer, G. A., & Sternbach, L. H. (1969). 2-amino-2' and 4'-cyanobenzophenones. US Patent 3,439,016. [URL: https://patents.google.
  • Shaanxi Jujiehan Chem Co Ltd. (2018). Preparation process of 2-amino-5-chlorobenzophenone. CN113956168A. [URL: https://patents.google.
  • Deshpande, A. V., et al. (2000). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 39B(10), 772-774. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5301888.htm]
  • Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. CN106518776B. [URL: https://patents.google.
  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69912]
  • Zhejiang Huahai Pharmaceutical Co Ltd. (2004). Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone. CN1164564C. [URL: https://patents.google.
  • MilliporeSigma. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bdph9bcdbebe]
  • BenchChem. (2025). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. [URL: https://www.benchchem.
  • Shaanxi Jujiehan Chem Co Ltd. (2018). Synthesis method of 2-amino-5-chlorobenzophenone. CN107828003A. [URL: https://patents.google.
  • Sigma-Aldrich. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bd689354]
  • BLDpharm. 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid. [URL: https://www.bldpharm.com/products/1040198-59-1.html]
  • PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. [URL: https://www.prepchem.com/synthesis-of-3-amino-5-chloro-2-fluoropyridine]
  • Ohkuma, S. (1963). Spray Methods for the Detection of 2-Amino-2-Deoxyhexoses and Their N-Acetyl Derivatives on Paper Chromatograms. Proceedings of the Japan Academy. [URL: https://www.jstage.jst.go.jp/article/pjab1945/39/6/39_6_400/_article]
  • Lead Sciences. (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride. [URL: https://www.leadsciences.com/bldpharm/bd689353.html]

Sources

Application

Anwendungshinweise und Protokolle: Derivatisierungstechniken für die Aminogruppe von 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zu den Derivatisierungstechniken, die speziell auf die primäre Aminogruppe von 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zu den Derivatisierungstechniken, die speziell auf die primäre Aminogruppe von 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol zugeschnitten sind. Als Leitfaden für erfahrene Wissenschaftler liegt der Schwerpunkt nicht nur auf der schrittweisen Ausführung, sondern auch auf der wissenschaftlichen Begründung der einzelnen methodischen Entscheidungen. Wir untersuchen verschiedene Strategien zur Verbesserung der analytischen Nachweisbarkeit, zur Erleichterung der chromatographischen Trennung und zur Bestimmung der stereochemischen Reinheit, was für die pharmazeutische Entwicklung und Qualitätskontrolle von entscheidender Bedeutung ist.

Einleitung: Die analytische Herausforderung

2-Amino-2-(5-chloro-2-fluorophenyl)ethanol ist eine bifunktionelle Verbindung, die sowohl eine primäre Aminogruppe als auch eine Hydroxylgruppe enthält. Diese polaren funktionellen Gruppen machen die direkte Analyse mittels Gaschromatographie (GC) aufgrund der geringen Flüchtigkeit und der Tendenz zur Adsorption an der Säule schwierig.[1][2] In der Hochleistungsflüssigkeitschromatographie (HPLC) kann zwar eine Analyse erfolgen, doch oft mangelt es an empfindlichen chromophoren oder fluorophoren Eigenschaften für einen Nachweis bei geringen Konzentrationen.

Die Derivatisierung der Aminogruppe ist daher ein entscheidender Schritt, um diese analytischen Hürden zu überwinden. Sie zielt darauf ab:

  • Die Flüchtigkeit zu erhöhen und die Polarität für die GC-Analyse zu verringern.[3]

  • Die Nachweisempfindlichkeit durch Einführung von UV-absorbierenden oder fluoreszierenden Markern für die HPLC-Analyse zu verbessern.[4]

  • Die chromatographische Auflösung und die Peakform zu optimieren.[5]

  • Die Enantiomerentrennung durch Reaktion mit einem chiralen Derivatisierungsreagenz (CDR) zu ermöglichen, um Diastereomere zu bilden, die auf achiralen Säulen getrennt werden können.[6]

Die Wahl der geeigneten Derivatisierungstechnik hängt von der analytischen Zielsetzung (z. B. quantitative Analyse, Enantiomerenreinheit) und der verfügbaren instrumentellen Ausstattung (GC-MS, HPLC-UV/FLD) ab.

Übersicht der Derivatisierungsstrategien

Für die Aminogruppe von 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol sind verschiedene chemische Reaktionen anwendbar. Die drei Hauptstrategien sind Silylierung, Acylierung und die Bildung von Diastereomeren mit chiralen Reagenzien.

StrategieReagenz-BeispielePrimäre AnwendungAnalytische TechnikVorteileNachteile
Silylierung MTBSTFA, MSTFAErhöhung der Flüchtigkeit und thermischen StabilitätGC-MSBildet stabile Derivate, weniger feuchtigkeitsempfindlich als TMS-Derivate.[7]Reagenzien können teuer sein; beide, Amino- und Hydroxylgruppe, werden derivatisiert.
Acylierung TFAA, MBTFAErhöhung der Flüchtigkeit, Einführung von Fluoratomen für ECDGC-MS, GC-ECDSchnelle Reaktion, verbessert die chromatographischen Eigenschaften.[1][8]Reaktionsnebenprodukte können die Säule beschädigen.[5]
Chirale Derivatisierung Marfey's Reagenz, Mosher's Säurechlorid, OPA + chirales ThiolBestimmung der EnantiomerenreinheitHPLC-UV/FLD, NMRErzeugt Diastereomere mit unterschiedlichen physikochemischen Eigenschaften.[9][10]Stöchiometrie muss kontrolliert werden; Reaktionen können langsam sein.
Fluoreszenzmarkierung o-Phthaldialdehyd (OPA)Quantitative Analyse bei geringen KonzentrationenHPLC-FLDHohe Empfindlichkeit, schnelle Reaktion bei Raumtemperatur.[4][11]Derivate können instabil sein; reagiert nicht mit sekundären Aminen.

Tabelle 1: Vergleich der Derivatisierungsstrategien für 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol.

Protokolle und experimentelle Überlegungen

Die folgenden Protokolle sind als Ausgangspunkte konzipiert und sollten für spezifische Anwendungen und Matrices optimiert werden.

Silylierung für die GC-MS-Analyse

Die Silylierung ist eine robuste Methode, um die Flüchtigkeit von polaren Analyten zu erhöhen, indem aktive Wasserstoffatome durch eine Trimethylsilyl- (TMS) oder tert-Butyldimethylsilyl- (TBDMS) Gruppe ersetzt werden.[3] Für halogenierte Verbindungen wie 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol sind TBDMS-Derivate aufgrund ihrer höheren Stabilität gegenüber Hydrolyse vorteilhaft.[7] N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamid (MTBSTFA) ist hierfür das Reagenz der Wahl, da es sowohl die Amino- als auch die Hydroxylgruppe derivatisiert.

Protokoll: Silylierung mit MTBSTFA

  • Probenvorbereitung: Eine bekannte Menge des Analyten (ca. 1 mg) in ein Reaktionsgefäß überführen und unter einem sanften Stickstoffstrom zur Trockne eindampfen. Die Abwesenheit von Wasser ist entscheidend für eine erfolgreiche Derivatisierung.

  • Reagenzzugabe: 100 µL MTBSTFA (mit 1 % t-BDMCS als Katalysator) und 100 µL eines aprotischen Lösungsmittels (z. B. Acetonitril oder Pyridin) zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70 °C erhitzen. Die Reaktionszeit und -temperatur können je nach sterischer Hinderung optimiert werden.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt für die GC-MS-Analyse injiziert werden.

Begründung der experimentellen Entscheidungen:

  • MTBSTFA: Bildet stabilere Derivate als andere Silylierungsreagenzien wie MSTFA, was besonders bei komplexen Matrices von Vorteil ist.[7]

  • Katalysator (t-BDMCS): Beschleunigt die Reaktion, insbesondere bei sterisch gehinderten Gruppen.

  • Temperatur: Eine erhöhte Temperatur ist notwendig, um die Derivatisierung beider funktioneller Gruppen (Amino und Hydroxyl) sicherzustellen.

Workflow der Silylierung

cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_analysis Analyse start Analyt-Lösung dry Eindampfen (N2) start->dry add_reagents Zugabe von MTBSTFA + Lösungsmittel dry->add_reagents heat Erhitzen (70°C, 60 min) add_reagents->heat cool Abkühlen heat->cool inject GC-MS Injektion cool->inject

Abbildung 1: Workflow für die Silylierungs-Derivatisierung.

Chirale Derivatisierung für die HPLC-Analyse mit Marfey's Reagenz

Zur Bestimmung der enantiomeren Reinheit ist die Derivatisierung mit einem chiralen Reagenz erforderlich, um ein Paar von Diastereomeren zu erzeugen. Marfey's Reagenz (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) reagiert mit der primären Aminogruppe von (R)- und (S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethanol und bildet zwei Diastereomere (L-R und L-S), die auf einer Standard-Umkehrphasen-Säule (z. B. C18) getrennt werden können.[9]

Protokoll: Derivatisierung mit Marfey's Reagenz

  • Probenvorbereitung: Etwa 50 nmol des Analyten in 100 µL Wasser oder einem geeigneten Puffer lösen.

  • Reagenzzugabe: 200 µL einer 20 mM Lösung von Marfey's Reagenz in Aceton zugeben (dies stellt einen etwa 4-fachen molaren Überschuss sicher).[9]

  • Reaktionsstart: 50 µL einer 0.5 M Triethylamin (TEA)-Lösung in Wasser zugeben, um einen basischen pH-Wert (ca. 8-9) zu erreichen und die Reaktion zu initiieren.

  • Reaktion: Die Mischung für 60 Minuten bei 40 °C im Dunkeln inkubieren. Die Reaktion kann durch leichtes Schütteln unterstützt werden.

  • Reaktionsstopp: Die Reaktion durch Zugabe von 20 µL 2 M HCl stoppen.

  • Analyse: Die Probe vor der Injektion in das HPLC-System mit dem mobilen Phasen-Startgemisch verdünnen (z. B. 1:5). Die Detektion erfolgt bei 340 nm.[12]

Begründung der experimentellen Entscheidungen:

  • Molarer Überschuss an Marfey's Reagenz: Stellt eine vollständige Derivatisierung des Analyten sicher.[9]

  • Basische Bedingungen (TEA): Das deprotonierte Amin ist ein stärkeres Nukleophil und erleichtert den Angriff auf das elektronenarme aromatische System des Reagenzes.

  • Temperatur und Dunkelheit: Die leicht erhöhte Temperatur beschleunigt die Reaktion, während die Durchführung im Dunkeln den lichtempfindlichen Dinitrophenyl-Chromophor schützt.

  • Ansäuern zum Stoppen: Neutralisiert die Base und stoppt die nukleophile aromatische Substitution.

Logik der chiralen Trennung

cluster_reaction Derivatisierungsreaktion Analyte Racemisches Gemisch (R- und S-Enantiomer) R_Analyte R-Enantiomer S_Analyte S-Enantiomer Reagent Marfey's Reagenz (L-FDAA) (chiral rein) Reagent->R_Analyte Reagent->S_Analyte Diastereomer_LR L-R Diastereomer R_Analyte->Diastereomer_LR Diastereomer_LS L-S Diastereomer S_Analyte->Diastereomer_LS Separation HPLC-Trennung (achirale C18-Säule) Diastereomer_LR->Separation Diastereomer_LS->Separation Peak1 Peak 1 Separation->Peak1 Peak2 Peak 2 Separation->Peak2

Abbildung 2: Prinzip der Diastereomerenbildung und chromatographischen Trennung.

Fluoreszenzmarkierung mit o-Phthaldialdehyd (OPA) für die HPLC-FLD-Analyse

Für die quantitative Analyse von Spurenmengen ist die Derivatisierung mit OPA in Gegenwart eines Thiol-Reagenzes (z. B. 3-Mercaptopropionsäure, MPA) eine hochempfindliche Methode.[11] Die Reaktion führt zur Bildung von stark fluoreszierenden Isoindol-Derivaten, die mittels Fluoreszenzdetektion nachgewiesen werden.

Protokoll: Online-Derivatisierung mit OPA/MPA

Dieses Protokoll ist für ein HPLC-System mit einem Autosampler konzipiert, der eine automatisierte Vor-Säulen-Derivatisierung durchführen kann.

  • Reagenzvorbereitung: Eine OPA/MPA-Lösung wird täglich frisch angesetzt. 10 mg OPA in 0,2 mL Methanol lösen und mit 1,8 mL 200 mM Kaliumboratpuffer (pH 9.5) mischen. 10 µL 3-MPA hinzufügen.[11] Diese Stammlösung wird mit weiterem Boratpuffer verdünnt, um die Arbeitslösung zu erhalten.

  • Automatisierte Derivatisierung: Das Autosampler-Programm wird so eingestellt, dass es: a. 50 µL der Probenlösung (oder des Standards) aufnimmt. b. 50 µL der OPA/MPA-Arbeitslösung hinzufügt. c. Die Mischung mehrmals aufzieht und abgibt, um eine vollständige Durchmischung zu gewährleisten. d. Eine Inkubationszeit von 1-2 Minuten bei Raumtemperatur einhält.

  • Injektion: Nach der Inkubation wird ein definiertes Volumen der Reaktionsmischung direkt in das HPLC-System injiziert.

  • Detektion: Anregung bei 340 nm und Emission bei 455 nm.[4]

Begründung der experimentellen Entscheidungen:

  • Online-Derivatisierung: Die Isoindol-Derivate sind oft instabil.[11] Die automatisierte Online-Derivatisierung unmittelbar vor der Injektion gewährleistet eine hohe Reproduzierbarkeit und minimiert den Abbau der Derivate.

  • Boratpuffer (pH 9.5): Die Reaktion verläuft optimal unter leicht basischen Bedingungen, die eine Deprotonierung der Aminogruppe begünstigen.

  • MPA als Thiol: MPA bildet stabilere Derivate als das häufiger verwendete 2-Mercaptoethanol.[11]

Fazit und Ausblick

Die Derivatisierung der Aminogruppe von 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol ist ein unverzichtbarer Schritt für dessen umfassende analytische Charakterisierung. Die Wahl der Methode sollte sich nach der spezifischen analytischen Fragestellung richten. Für die Quantifizierung und Identifizierung mittels GC-MS ist die Silylierung mit MTBSTFA eine robuste Methode. Für die Bestimmung der enantiomeren Reinheit, ein kritischer Parameter in der pharmazeutischen Entwicklung, ist die Derivatisierung mit chiralen Reagenzien wie Marfey's Reagenz in Kombination mit HPLC-UV eine bewährte Strategie. Für den Nachweis in Spurenkonzentrationen bietet die Fluoreszenzmarkierung mit OPA eine unübertroffene Empfindlichkeit.

Die hier vorgestellten Protokolle bieten eine solide Grundlage. Forscher werden jedoch ermutigt, Parameter wie Reaktionszeit, Temperatur und Reagenzkonzentration für ihre spezifische Matrix und ihre analytischen Anforderungen zu optimieren, um validierte und zuverlässige Ergebnisse zu gewährleisten.

Referenzen

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Abgerufen von [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Abgerufen von [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Abgerufen von [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Abgerufen von [Link]

  • MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2023). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2011). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Abgerufen von [Link]

  • Nature. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Abgerufen von [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Abgerufen von [Link]

  • ResearchGate. (2022). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. Abgerufen von [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Abgerufen von [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Abgerufen von [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Abgerufen von [Link]

  • Springer Nature. (2021). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Abgerufen von [Link]

  • YouTube. (2023). How I Used Mosher Esters in my PhD. Abgerufen von [Link]

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Method

Introduction: Navigating the Synthetic Challenges of a Key Pharmaceutical Intermediate

An In-Depth Guide to the Protection and Deprotection of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol for Advanced Synthetic Applications 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol is a bifunctional molecule featuring both...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Protection and Deprotection of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol for Advanced Synthetic Applications

2-Amino-2-(5-chloro-2-fluorophenyl)ethanol is a bifunctional molecule featuring both a primary amino group and a primary hydroxyl group. Such amino alcohols are critical structural motifs in a wide array of pharmacologically active compounds. The presence of two nucleophilic centers, however, presents a significant challenge in multi-step syntheses. Unchecked, both the amine and alcohol can react with electrophilic reagents, leading to a mixture of undesired products, reduced yields, and complex purification procedures.

This guide provides a comprehensive overview of the strategic protection and deprotection of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol. We will explore the underlying principles of chemoselectivity, delve into robust protocols for the selective protection of each functional group, and detail the conditions for their subsequent removal. The central theme of this application note is the implementation of an orthogonal protection strategy , a cornerstone of modern organic synthesis that allows for the independent manipulation of multiple functional groups within the same molecule.[1][2]

Understanding the Molecule's Intrinsic Reactivity

The successful protection of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol hinges on exploiting the inherent differences in the reactivity of its amino and hydroxyl groups.

  • Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons and is a potent nucleophile. Primary amines are generally more nucleophilic than the corresponding primary alcohols.[3] This heightened reactivity allows for its selective protection in the presence of the hydroxyl group under carefully controlled conditions.

  • Hydroxyl Group (-OH): The oxygen atom is also nucleophilic, but less so than the amine. Furthermore, the hydroxyl proton is weakly acidic and can interfere with strongly basic reagents, such as Grignard or organolithium reagents.[4]

This differential reactivity is the key to selectively protecting the amine first without significant protection of the alcohol.

The Orthogonal Protection Imperative

An orthogonal protection strategy employs protecting groups that can be removed under distinct, non-interfering conditions.[1][5][6] For a molecule like 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, this means we can protect the amine with a group that is stable to the conditions required to protect the alcohol, and, crucially, each group can be removed without affecting the other. A classic and highly effective orthogonal pairing for amino alcohols is the use of an acid-labile carbamate for the amine and a fluoride-labile silyl ether for the alcohol.[7]

cluster_0 General Workflow Start 2-Amino-2-(5-chloro-2- fluorophenyl)ethanol Protect_Amine Protect Amino Group (e.g., Boc) Start->Protect_Amine Higher Nucleophilicity of Amine Protect_Alcohol Protect Hydroxyl Group (e.g., TBS) Protect_Amine->Protect_Alcohol Perform_Reaction Perform Desired Synthetic Transformation(s) Protect_Alcohol->Perform_Reaction Deprotect_1 Selective Deprotection (e.g., remove Boc with acid) Perform_Reaction->Deprotect_1 Orthogonal Condition 1 Deprotect_2 Selective Deprotection (e.g., remove TBS with F⁻) Perform_Reaction->Deprotect_2 Orthogonal Condition 2 Deprotect_1->Deprotect_2 Final_Product Final or Intermediate Product Deprotect_2->Final_Product

Caption: General workflow for the orthogonal protection and deprotection strategy.

Part 1: Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.[8] Its widespread use stems from its ease of introduction, stability to a wide range of nucleophilic and basic conditions, and its clean, mild removal under acidic conditions.[][10]

Causality Behind the Choice: The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). The amine is a stronger nucleophile than the alcohol, allowing for a high degree of chemoselectivity. A mild base is typically used to neutralize the protonated amine intermediate. The resulting Boc-protected amine (a carbamate) is significantly less nucleophilic and basic because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[11]

cluster_mech Reaction Scheme reactant1 Substrate (Amine) product Boc-Protected Amine reactant1->product Nucleophilic Attack reactant2 Boc₂O reactant2->product base Base (e.g., TEA, NaHCO₃) Solvent (e.g., THF, DCM) base->product

Caption: Reaction scheme for Boc protection of the amino group.

Protocol 1: N-Boc Protection

Materials:

  • 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, ethyl acetate/hexanes eluent, UV lamp, and a potassium permanganate stain)

Procedure:

  • Dissolve 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (1.0 eq) in THF or DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 eq) or an excess of NaHCO₃ to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature. Note: The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Redissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Part 2: Protection of the Hydroxyl Group with tert-Butyldimethylsilyl (TBS)

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, tunable stability, and, most importantly, their selective removal under conditions that leave most other functional groups untouched.[12][13] The tert-butyldimethylsilyl (TBS or TBDMS) group offers a good balance of stability and reactivity, making it a workhorse in organic synthesis.[14]

Causality Behind the Choice: The protection reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl). This reaction requires a base, typically a non-nucleophilic amine like imidazole or triethylamine, to deprotonate the alcohol and to scavenge the HCl byproduct generated during the reaction.[15] The TBS group is stable to the acidic conditions used to remove the Boc group, fulfilling the requirement for orthogonality.

cluster_mech Reaction Scheme reactant1 N-Boc Protected Amino Alcohol product Fully Protected Substrate reactant1->product Nucleophilic Attack reactant2 TBSCl reactant2->product base Base (e.g., Imidazole) Solvent (e.g., DMF, DCM) base->product

Caption: Reaction scheme for TBS protection of the hydroxyl group.

Protocol 2: O-TBS Protection

Materials:

  • N-Boc-2-amino-2-(5-chloro-2-fluorophenyl)ethanol (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF or DCM (approx. 0.2 M) in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

  • Add imidazole (2.2 eq) to the solution and stir until it dissolves.

  • Add TBSCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fully protected substrate.

Part 3: Orthogonal Deprotection Strategies

The true power of this strategy lies in the ability to selectively remove one protecting group while leaving the other intact.[5][14]

Protocol 3: Selective Deprotection of the N-Boc Group (Amine Deprotection)

The Boc group is readily cleaved under anhydrous acidic conditions.[16] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[8][10] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its trifluoroacetate salt.[7][11]

Procedure:

  • Dissolve the fully protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq, often as a 25-50% v/v solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous base (e.g., NaHCO₃) to obtain the free amine.

Protocol 4: Selective Deprotection of the O-TBS Group (Alcohol Deprotection)

The silicon-oxygen bond is selectively cleaved by a source of fluoride ions, owing to the exceptionally high strength of the silicon-fluoride bond.[12] Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent for this transformation.[17]

Procedure:

  • Dissolve the fully protected substrate (1.0 eq) in THF (approx. 0.1 M).

  • Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography on silica gel.

Summary of Orthogonal Strategies

The following table summarizes the compatibility of the chosen protecting groups, highlighting the core of the orthogonal strategy.

Protecting GroupFunctionalityProtection ConditionsDeprotection ConditionsStable To
Boc AmineBoc₂O, Base (TEA)Strong Acid (TFA, HCl)[18][19]Base, H₂, Fluoride
TBS AlcoholTBSCl, ImidazoleFluoride (TBAF), Acid[17]Base, H₂, Mild Acid

Note: While TBS is labile to strong acid, the conditions for Boc removal are typically fast enough to allow for selective deprotection.

References

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Technical Notes & Optimization

Troubleshooting

Recrystallization solvent selection for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

The following technical guide details the purification and recrystallization strategies for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (CAS: 1250241-63-4). This guide is structured for researchers requiring high-purity i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and recrystallization strategies for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (CAS: 1250241-63-4).

This guide is structured for researchers requiring high-purity isolation of this intermediate, which is structurally analogous to precursors used in the synthesis of Factor Xa inhibitors (e.g., Betrixaban fragments) and other bioactive halogenated phenethylamines.[1][2]

Topic: Solvent Selection for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Document ID: TS-REC-05CL2F Applicable For: Process Chemistry, Medicinal Chemistry, R&D[1]

Part 1: Physicochemical Profiling & Solvent Strategy[1]

Before selecting a solvent, you must assess the physical state of your crude material.[2] This molecule contains a lipophilic halogenated aromatic ring and a polar vicinal amino-alcohol motif.[1][2] This "Janus-faced" polarity often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

The "Triage" Protocol

Is your crude material an Oil or a Solid?

StatePrimary ChallengeRecommended Strategy
Solid Polymorphism, occluded impuritiesDirect Recrystallization (See Method A)
Oil / Gum Non-crystallizing amorphous phaseSalt Formation (See Method B) or Trituration
Method A: Direct Recrystallization (Free Base)

Best for material that is already >85% pure or solidifies upon standing.[1][2]

Primary Solvent System: Isopropanol (IPA) / n-Heptane [1]

  • Rationale: The amino-alcohol moiety interacts favorably with IPA via hydrogen bonding.[2] The halogenated ring reduces solubility in alkanes.[2] This combination balances the "solubility curve" to allow controlled precipitation.[2]

  • Ratio: Start with 1:3 (IPA:Heptane).

  • Temperature Gradient: Dissolve at 60-70°C; Cool to 0-5°C.

Alternative System: Ethyl Acetate / Hexanes [1]

  • Rationale: Useful if the impurity profile includes polar byproducts (which stay in EtOAc) or very non-polar oligomers.[2]

  • Warning: Avoid if your molecule is prone to transesterification (unlikely here, but good practice for amino alcohols).[2]

Method B: Salt Formation (The "Pro" Approach)

Best for oils, low-melting solids, or enantiomeric enrichment.[1]

If the free base refuses to crystallize, convert it to a salt.[2] The ionic lattice energy almost always guarantees a solid.[2]

  • Recommended Salt: Hydrochloride (HCl) or Oxalate .[2]

  • Solvent for Salt: Ethanol (Absolute) or Methanol/EtOAc .[2]

  • Protocol: Dissolve free base in EtOAc; add 1.05 eq. of HCl (in ether/dioxane); collect precipitate. Recrystallize the salt from hot Ethanol.

Part 2: Decision Logic & Workflow (Visualization)[1]

The following diagram outlines the decision process for solvent selection based on your specific experimental observations.

RecrystallizationLogic Start Crude 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol StateCheck Physical State Check Start->StateCheck IsSolid Solid / Semi-Solid StateCheck->IsSolid IsOil Persistent Oil / Gum StateCheck->IsOil SolubilityTest Solubility Test (100 mg) IsSolid->SolubilityTest SaltForm Convert to Salt (HCl or Oxalate) IsOil->SaltForm Cannot solidify System1 System A: IPA / Heptane (Standard Purification) SolubilityTest->System1 Soluble in hot IPA System2 System B: EtOAc / Hexane (If IPA fails) SolubilityTest->System2 Soluble in hot EtOAc CheckPurity Target Purity >98%? System1->CheckPurity Check HPLC System2->CheckPurity SaltCryst Recrystallize Salt (Ethanol or MeOH/EtOAc) SaltForm->SaltCryst SaltCryst->CheckPurity

Figure 1: Decision matrix for solvent selection based on the physical state of the crude intermediate.

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solidus (crystallization) line.[1][2] It is common in fluorinated amino alcohols due to high lipophilicity.[2] Corrective Actions:

  • Reheat: Dissolve the oil back into a single phase by heating.[2]

  • Add a "Bridge" Solvent: Add a small amount (5-10%) of a solvent that dissolves both the oil and the bulk solvent (e.g., THF or Dioxane) to delay phase separation.[1][2]

  • Seed at High Temp: Add seed crystals while the solution is still warm (just below saturation temp) to provide a nucleation surface that competes with the oil phase.[2]

  • Slow Down: Rapid cooling favors oiling.[2] Wrap the flask in foil/cotton to cool slowly over 4-6 hours.

Q2: I need to resolve the enantiomers. Can I use recrystallization?

Answer: Yes, but not on the free base alone.[2] You must use Diastereomeric Salt Crystallization .[2]

  • Reagent: L-(+)-Tartaric Acid or Dehydroabietic Acid .[1][2]

  • Solvent: Ethanol (95%) or Ethanol/Water (9:1) .[1][2]

  • Mechanism: The R,R-salt and S,R-salt will have different solubilities.[1] For 2-amino-1-phenylethanol derivatives, polar solvents often favor the precipitation of one diastereomer over the other [1].[1]

Q3: My yield is low (<50%). Where is the product?

Answer:

  • Check the Mother Liquor: Halogenated amines can be surprisingly soluble in "anti-solvents" like Heptane if the volume is too high.[2] Evaporate the filtrate to check for loss.[2]

  • Salt Solubility: If you made the HCl salt, did you use water? These salts are highly water-soluble.[1][2] Stick to anhydrous alcohols (MeOH/EtOH) for salt recrystallization.[2]

Part 4: Detailed Experimental Protocol (Standard Run)

Objective: Purification of 10g Crude Free Base.

  • Dissolution: Place 10g of crude solid in a 250mL round-bottom flask.

  • Primary Solvent: Add Isopropanol (IPA) (approx. 30 mL). Heat to 70°C (reflux).

    • Note: If it does not dissolve completely, add more IPA in 5 mL increments.[2]

  • Filtration (Optional): If insoluble black specks remain, filter hot through a sintered glass funnel or Celite pad.[2]

  • Anti-Solvent Addition: While maintaining 60-70°C, slowly add n-Heptane dropwise.[1][2]

    • Endpoint: Stop when a faint, persistent turbidity (cloudiness) appears.[2]

    • Re-clear: Add 1-2 mL of IPA to make the solution clear again.[2]

  • Crystallization: Remove heat. Let the flask cool to room temperature undisturbed (stirring can sometimes induce oiling).[2]

  • Finishing: Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystals. Wash with cold 1:1 IPA:Heptane.[2] Dry under vacuum at 40°C.[2]

References

  • Taniguchi, K., et al. (2016).[2][3] "Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid." ResearchGate / Chemistry Letters.[2]

  • BenchChem Technical Data. "2-Amino-5-chloro-2'-fluorobenzophenone Recrystallization Guide." (Analogous ketone precursor purification). [1][2]

  • Sigma-Aldrich. "2-Amino-2-(4-chloro-3-fluorophenyl)ethanol Product Specification & Handling." [1][2]

  • University of Rochester. "Common Solvents for Recrystallization & General Solubility Rules."

Sources

Optimization

Thermal stability solutions for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol storage

Subject: 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Executive Summary You are working with 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol , a chiral -amino alcohol building block.[1] While the halogenated phenyl ring provide...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Executive Summary

You are working with 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol , a chiral


-amino alcohol building block.[1] While the halogenated phenyl ring provides some metabolic stability, the aliphatic amino-alcohol "tail" is chemically labile.

The Critical Threat: This compound is a "CO₂ Sponge."[1] The primary amine and adjacent hydroxyl group act cooperatively to capture atmospheric carbon dioxide, forming carbamates and cyclic oxazolidinones. This reaction is often mistaken for simple oxidation but is actually a chemical transformation that changes the melting point and solubility of your material.

This guide provides a self-validating storage protocol to prevent this degradation and a troubleshooting matrix to rescue compromised samples.

Module 1: Critical Storage Parameters (The "Why" and "How")

To maintain >98% purity, you must disrupt the three vectors of degradation: Thermodynamic (Heat) , Chemical (CO₂/O₂) , and Physical (Moisture) .[2]

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable short-term)Low temperature kinetically inhibits the nucleophilic attack of the amine on atmospheric CO₂ and reduces the rate of N-oxidation.[1]
Atmosphere Argon or Nitrogen (Inert) Critical: Removes CO₂.[1] The formation of carbamates is reversible only if the CO₂ concentration is kept near zero.
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV-induced radical formation on the halogenated ring.[1] Teflon (PTFE) prevents plasticizer leaching, which amines can extract from standard polyethylene caps.[1][2]
Desiccant P₂O₅ or Activated Sieves

-amino alcohols are hygroscopic.[1] Moisture catalyzes the ring-closure to oxazolidinones.[1]
The "Schlenk" Inerting Protocol

Do not simply close the cap. The air trapped in the headspace contains enough CO₂ to degrade the surface layer of your compound within weeks.

  • Purge: Place the open vial in a Schlenk flask or vacuum desiccator.

  • Cycle: Evacuate to <1 mbar, then backfill with dry Argon. Repeat 3x.

  • Seal: Apply Parafilm under tension around the cap-neck junction immediately after removal from the inert environment.[1]

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to identify the state of your material without consuming large amounts of sample for analysis.[1]

Visual & Chemical Diagnostic Tree

DiagnosticTree Start Visual Inspection Condition1 Material is Yellow/Orange Start->Condition1 Condition2 Material is Sticky/Clumped Start->Condition2 Condition3 White Solid (No Change) Start->Condition3 Diagnosis1 Diagnosis: N-Oxidation Condition1->Diagnosis1 Diagnosis2 Diagnosis: Hygroscopic Uptake + Carbamate Condition2->Diagnosis2 Action3 Action: Verify Purity (qNMR) Condition3->Action3 Action1 Action: Recrystallize (EtOH/Hexane) Diagnosis1->Action1 Action2 Action: High Vac Dry (Check NMR for CO2 adduct) Diagnosis2->Action2

Figure 1: Diagnostic logic flow for rapid assessment of sample integrity.

The "Carbamate Shift" in NMR

If you suspect degradation, run a proton NMR in DMSO-d6.

  • Pure Compound: Sharp peaks.[1] Amine protons usually visible around 1.5–2.0 ppm (broad).[1]

  • Degraded (Carbamate): Look for a new broad signal appearing downfield (5.0–6.0 ppm) or a splitting of the CH signal adjacent to the amine.[1] This indicates the amine has reacted with CO₂ to form a carbamic acid species (

    
    ).[1]
    
Module 3: Advanced Stabilization (The "Rescue" Strategy)

If you require storage for >12 months, the free base form is inherently unstable. Converting the amino alcohol to its Hydrochloride (HCl) Salt is the most effective stabilization method.[1]

Why this works: Protonating the amine (


) removes the lone pair electrons, rendering them non-nucleophilic. This makes reaction with CO₂ or oxidation chemically impossible under storage conditions.[1]
Salt Formation Protocol
  • Dissolve: Dissolve 1g of the amino alcohol in 10 mL of dry Ethanol.

  • Acidify: Add 1.1 equivalents of HCl (2M in Diethyl Ether) dropwise at 0°C.

  • Precipitate: Add 20 mL of cold Diethyl Ether or Hexane to induce precipitation.

  • Isolate: Filter the white solid under Argon.

  • Result: The resulting hydrochloride salt is stable at room temperature for years if kept dry.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: NO.

  • DMSO: DMSO is hygroscopic and can act as an oxidant (Swern-type conditions) over long periods, especially if trace acid is present.[2]

  • Methanol: While soluble, the solution has a massive surface area for CO₂ absorption.

  • Recommendation: Always store as a dry solid. If you must have a stock solution, store it at -80°C in aliquots.

Q: My sample turned into a "gum." Is it ruined? A: Likely not. This is a classic sign of hygroscopicity lowering the glass transition temperature (


).[1]
  • Fix: Dissolve the gum in DCM, dry over anhydrous

    
    , filter, and rotovap. If it remains an oil, triturating with cold pentane often forces it back into a solid lattice.[2]
    

Q: Does the Fluorine/Chlorine substitution affect stability? A: Yes, indirectly. The electron-withdrawing nature of the halogenated ring decreases the basicity of the amine slightly compared to a non-substituted phenylglycinol. While this makes it slightly less reactive toward CO₂, it makes the benzylic C-H bond more acidic, potentially increasing susceptibility to radical oxidation under UV light.[2] Keep it dark.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117115476, 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol. Retrieved from [Link][1][2]

  • Gomez, C. et al. (2018). CO2-Based Synthesis of Cyclic Carbamates from Amino Alcohols.[1] Journal of Organic Chemistry. (General mechanism reference for amino alcohol carboxylation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol: An NMR-Centric Approach

Abstract: This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. We delve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. We delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, offering a detailed interpretation of chemical shifts, coupling constants, and multiplicity patterns. Furthermore, we present a comparative analysis, weighing the unique structural insights provided by NMR against other prevalent analytical techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols to facilitate robust molecular characterization.

The Central Role of NMR in Modern Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic compounds in solution.[1][2] Unlike methods that provide molecular weight or functional group information, NMR maps the carbon-hydrogen framework of a molecule, revealing detailed atom-to-atom connectivity and stereochemical relationships.

For a molecule like 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, with its distinct aromatic and aliphatic regions, as well as multiple stereogenic centers and heteroatoms, NMR is indispensable. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide a foundational overview of the proton and carbon environments, respectively.[1] The introduction of a second frequency dimension in two-dimensional (2D) NMR experiments, such as COSY and HSQC, resolves spectral overlap and explicitly defines connectivity, transforming complex data into an unambiguous structural assignment.[2][3][4]

Predicted NMR Spectral Analysis of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

To fully characterize the molecule, we will predict and interpret its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on established principles of chemical shift theory and substituent effects observed in analogous structures.

Molecular Structure: Molecular structure of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, methine (CH), methylene (CH₂), and exchangeable (NH₂ and OH) protons. DMSO-d₆ is chosen as the solvent to better resolve the exchangeable proton signals.

  • Aromatic Region (δ 7.0-7.8 ppm): The three protons on the substituted phenyl ring will exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[5]

    • H-3: Expected to be a doublet of doublets (dd), coupled to H-4 and H-6.

    • H-4: Expected to be a triplet or doublet of doublets (t or dd), coupled to H-3 and the fluorine at C-2.

    • H-6: Expected to be a doublet (d), coupled to H-3.

  • Aliphatic Methine Proton (CH-α, δ ~4.8-5.2 ppm): This proton is adjacent to the aromatic ring, the amino group, and the CH₂OH group, leading to a downfield shift. It will likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic methylene protons.

  • Aliphatic Methylene Protons (CH₂-β, δ ~3.5-3.9 ppm): These two protons are diastereotopic because they are adjacent to a stereocenter (C-α). Therefore, they are chemically non-equivalent and will appear as two separate signals, each likely a doublet of doublets, coupling with each other (geminal coupling) and with the methine proton (vicinal coupling).

  • Exchangeable Protons (OH and NH₂): The chemical shifts of these protons are highly variable and depend on concentration, temperature, and solvent. In DMSO-d₆, they are less prone to rapid exchange and may show coupling. The OH proton might appear as a broad singlet or a triplet if coupled to the methylene protons, while the two NH₂ protons could appear as a broad singlet. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their assignment.

Table 1: Predicted ¹H NMR Data for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H-3, H-4, H-6 7.0 - 7.8 m (complex multiplet) J_HH, J_HF
Methine CH-α 4.8 - 5.2 dd J_Hα-Hβa, J_Hα-Hβb
Methylene CH₂-βa 3.5 - 3.9 dd J_Hβa-Hβb (geminal), J_Hα-Hβa (vicinal)
Methylene CH₂-βb 3.5 - 3.9 dd J_Hβa-Hβb (geminal), J_Hα-Hβb (vicinal)
Hydroxyl OH Variable (e.g., 4.5-5.5) br s or t -

| Amine NH₂ | Variable (e.g., 2.0-3.0) | br s | - |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. Carbons in aromatic rings typically absorb in the 120-150 ppm range.[5]

  • Aromatic Carbons (δ 115-160 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-2) will show a large one-bond ¹³C-¹⁹F coupling constant (¹J_CF ≈ 240-280 Hz) and appear as a doublet.[6] The other aromatic carbons will also show smaller couplings to fluorine. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the aminoethanol substituent.

  • Aliphatic Carbons (δ 50-70 ppm):

    • C-α (Methine): This carbon, bonded to the nitrogen and the aromatic ring, is expected around δ 55-60 ppm.

    • C-β (Methylene): This carbon, bonded to the hydroxyl group, is expected around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (Ar-C) 130 - 135 d
C-2 (Ar-C-F) 155 - 160 d (large ¹J_CF)
C-3 (Ar-C-H) 115 - 120 d
C-4 (Ar-C-H) 125 - 130 d
C-5 (Ar-C-Cl) 128 - 133 s
C-6 (Ar-C-H) 122 - 127 d
C-α (Methine) 55 - 60 s

| C-β (Methylene) | 60 - 65 | s |

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are crucial for connecting the pieces.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[2] It would show a cross-peak between the methine proton (CH-α) and the two methylene protons (CH₂-β), confirming the ethanol fragment's connectivity. It would also help delineate the coupling relationships between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[2] It would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., linking the CH-α proton signal to the C-α carbon signal).

Caption: Key 2D NMR correlations for structure confirmation.

A Comparative Analysis of Analytical Techniques

While NMR is unparalleled for structural elucidation, a multi-technique approach is essential for comprehensive characterization, especially in a regulated drug development environment.[8][9]

Table 3: Comparison of Key Analytical Techniques

Technique Primary Application Strengths Limitations Utility for this Molecule
NMR Spectroscopy Definitive structure elucidation, quantitative analysis (qNMR) Provides detailed connectivity and stereochemical information. Non-destructive.[8] Lower sensitivity compared to MS. Can be complex to interpret. Excellent: The gold standard for confirming the covalent structure and identifying impurities.
Mass Spectrometry (MS) Molecular weight determination, impurity identification Extremely high sensitivity, provides fragmentation patterns useful for substructure analysis.[9] Does not provide detailed connectivity for isomers. Excellent: Confirms molecular formula and is ideal for detecting trace impurities.
FTIR Spectroscopy Functional group identification Fast, simple, and provides a characteristic "fingerprint" of the molecule.[10] Provides limited structural information; not suitable for complex mixture analysis. Good: Confirms presence of key functional groups (O-H, N-H, C-F, aromatic rings).

| HPLC | Purity assessment, quantification | High-resolution separation of components in a mixture, highly quantitative.[8] | Provides no structural information on its own (requires coupling to MS or NMR). | Excellent: The primary method for determining the purity and quantifying the compound. |

Mass Spectrometry (MS)

MS would readily confirm the molecular weight of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (189.62 g/mol ). High-resolution MS (HRMS) would provide the exact mass, confirming the elemental composition (C₈H₉ClFNO). Fragmentation patterns could reveal the loss of water (-18) or the aminomethanol side chain, providing supportive structural evidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would provide clear evidence for key functional groups. Expected absorption bands include:

  • O-H stretch: Broad band around 3300-3400 cm⁻¹

  • N-H stretch: Medium bands around 3200-3300 cm⁻¹

  • Aromatic C-H stretch: Bands just above 3000 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region

  • C-F stretch: Strong absorption around 1200-1250 cm⁻¹

  • C-Cl stretch: Strong absorption around 700-800 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

For drug development professionals, purity is paramount.[8] A reversed-phase HPLC method with UV detection would be the workhorse for assessing the purity of synthesized batches. It would effectively separate the target compound from starting materials, by-products, and degradation products, allowing for precise quantification.

Experimental Protocols & Workflow

Protocol: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of the 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is from a fresh, sealed ampoule to minimize water contamination.[11][12]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Transfer (Optional): For samples with particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.

  • Final Check: Ensure the solution is clear and the liquid height is sufficient for the spectrometer's lock system.

Analytical Workflow

A robust characterization workflow integrates multiple techniques, with each providing a piece of the puzzle. NMR serves as the central hub for structural verification.

Caption: Integrated workflow for comprehensive molecular characterization.

Conclusion and Recommendations

The structural elucidation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol is most effectively and definitively achieved through a combination of 1D and 2D NMR spectroscopy. Predicted ¹H and ¹³C spectra provide a wealth of information, which, when confirmed with COSY and HSQC experiments, leads to an unambiguous assignment of the molecular structure.

For researchers in drug development, it is strongly recommended to complement NMR analysis with orthogonal techniques. HPLC is essential for purity determination and quality control, while HRMS provides unequivocal confirmation of the molecular formula. FTIR serves as a rapid and straightforward method to verify the presence of key functional groups. This integrated analytical strategy ensures a complete and robust characterization, satisfying both scientific rigor and regulatory expectations.

References

  • Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure?. (2021, June 10). ResearchGate. Retrieved from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-Amino-5-chloro-2'-fluorobenzophenone. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Wody, V. H., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(13), 5029–5033. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Alberta. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Shrestha, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1980. Retrieved from [Link]

  • Kumar, V., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 8(1). Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

  • Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 15(1), 1. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Le, T. T., et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1132, 121819. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Retrieved from [Link]

  • 2-(5-Amino-2-chlorophenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Singh, R. S., et al. (2022). Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. Nature Communications, 13(1), 7401. Retrieved from [Link]

  • Bini, R., et al. (2011). A 13C NMR study of the carbon dioxide absorption and desorption equilibria by aqueous 2-aminoethanol and N-methyl-substituted 2-aminoethanol. Energy & Environmental Science, 4(1), 372-383. Retrieved from [Link]

  • Compound 2-Aminoethanol (FDB000769). (2010, April 8). FooDB. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. Retrieved from [Link]

  • Analysis of Biocides Using Compact HPLC. (n.d.). Axcend. Retrieved from [Link]

  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Benzophenone, 2-amino-5-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Amino-5-chloropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Spray Methods for the Detection of 2-Amino-2-Deoxyhexoses and Their N-Acetyl Derivatives on Paper Chromatograms. (n.d.). Amanote Research. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol , a critical chiral amino-alcohol intermediate often used in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol , a critical chiral amino-alcohol intermediate often used in the synthesis of anticoagulant drugs (e.g., Edoxaban) and other bioactive small molecules.[1]

Executive Summary & Molecule Profile

Target Analyte: 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Chemical Class:


-Amino Alcohol (Phenylglycinol derivative)
Molecular Formula: 

Monoisotopic Mass: 189.0357 Da (

)[1]

This compound presents a dual analytical challenge: it contains a polar


-amino alcohol motif (requiring derivatization for gas phase stability) and a halogenated aromatic core (providing distinct isotopic signatures).[1] This guide compares the two dominant analytical workflows: LC-ESI-MS/MS  (The Modern Standard) vs. GC-EI-MS  (The Structural Fingerprint).[1]

Fragmentation Mechanics: The "Why" Behind the Spectra

To interpret the MS data correctly, one must understand the bond lability inherent to the phenylglycinol scaffold.

A. The Primary Cleavage Site (Alpha-Cleavage)

Regardless of ionization method, the bond between the benzylic carbon (C2) and the hydroxymethyl group (C1) is the "weak link."

  • Structure:

    
    [1]
    
  • Mechanism: The nitrogen lone pair stabilizes the positive charge on the benzylic carbon after the loss of the hydroxymethyl group.

B. The Halogen Signature

The 5-Chloro-2-Fluoro substitution pattern provides a built-in quality control check:

  • Chlorine: Imparts a distinct 3:1 intensity ratio for

    
     and 
    
    
    
    peaks (due to
    
    
    and
    
    
    ).[1]
  • Fluorine: Monoisotopic (mass shift of +19 Da relative to H), but does not alter the isotopic cluster ratio.

Performance Comparison: LC-ESI-MS/MS vs. GC-EI-MS[1][2][3]

The following table contrasts the performance of Electrospray Ionization (ESI) against Electron Impact (EI) for this specific analyte.

FeatureMethod A: LC-ESI-QTOF (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Energy Soft (~0-5 eV internal).[1] Preserves molecular ion.Hard (70 eV). Extensive fragmentation.[2]
Sample Prep Minimal. Dilute-and-shoot compatible.[1]Complex. Requires derivatization (e.g., BSTFA) to prevent thermal degradation of the amino-alcohol.[1]
Dominant Ion

(m/z 190.04)

(Base Peak) or TMS-derivatives.[1]
Sensitivity High (pg/mL range).Moderate (ng/mL range).
Structural Insight Good for MW confirmation; MS/MS required for fingerprinting.Excellent for structural confirmation via library matching.
Throughput High (< 5 min/run).Low (> 20 min/run including derivatization).

Detailed Fragmentation Pathways[1][5]

Pathway A: ESI-MS/MS (Collision Induced Dissociation)

In positive ESI, the molecule forms a stable protonated precursor


.[1] Upon applying collision energy (CE), two major neutral losses occur.
  • Water Loss (Dominant): The hydroxyl group is protonated and leaves as

    
     (-18 Da), forming a stabilized styrene-type iminium ion.[1]
    
  • Ammonia Loss (Secondary): Loss of

    
     (-17 Da) is possible but less favorable than water loss in 
    
    
    
    -amino alcohols.[1]
  • Formaldehyde Loss: High energy collision can cleave the

    
     bond, losing 
    
    
    
    (30 Da) or the radical
    
    
    .
Pathway B: EI-MS (Electron Impact)

In EI, the molecular ion


 is often invisible or very weak because the amino-alcohol backbone is unstable.[1]
  • Alpha-Cleavage (Base Peak): The bond adjacent to the amine breaks immediately.

    • Precursor:

      
      [1]
      
    • Loss:

      
       (Mass 31)[1]
      
    • Detected Fragment:

      
       (m/z ~158)[1]
      

Visualizing the Mechanisms

The following diagrams illustrate the specific fragmentation logic for this molecule.

Diagram 1: ESI-MS/MS Fragmentation Pathway

This flow describes the behavior of the protonated ion in a Q-TOF or Triple Quadrupole.[1]

ESI_Fragmentation cluster_legend Key Parent Precursor Ion [M+H]+ m/z 190.04 (C8H10ClFNO)+ WaterLoss Fragment A: [M+H-H2O]+ m/z 172.03 (Styrene-Iminium) Parent->WaterLoss - H2O (18 Da) (Low CE) AlphaCleave Fragment B: [M+H-CH2O]+ m/z 160.03 (Benzylic Amine) Parent->AlphaCleave - CH2O (30 Da) (Med CE) RingFrag Fragment C: Tropylium-like m/z ~125 (Loss of NH3 + side chain) WaterLoss->RingFrag Ring Expansion (High CE) key1 Blue: Parent Ion key2 Red: Primary Fragment

Caption: ESI-CID pathway showing the dominant water loss transition characteristic of beta-amino alcohols.[1]

Diagram 2: Analytical Decision Tree

How to choose the correct method based on your research goal.

Workflow_Decision Start Start: 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Analysis Goal What is the analytical goal? Start->Goal Quant High-Throughput Quantitation (PK/Metabolism Studies) Goal->Quant Sensitivity Needed Struct Structural Confirmation (Impurity ID / Synthesis Check) Goal->Struct Fingerprint Needed MethodA Method A: LC-ESI-MS/MS (C18 Column, Formic Acid) Quant->MethodA MethodB Method B: GC-EI-MS (Requires TMS Derivatization) Struct->MethodB ResultA Result: m/z 190 -> 172 (MRM Transition) MethodA->ResultA ResultB Result: m/z 158 (Base Peak) (Alpha-Cleavage) MethodB->ResultB

Caption: Decision matrix for selecting LC-MS vs. GC-MS based on sensitivity vs. structural specificity requirements.

Experimental Protocols

Protocol A: LC-ESI-MS/MS (High Sensitivity)

Application: Pharmacokinetics, trace analysis.[1]

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Methanol. Dilute to 100 ng/mL with Water/Acetonitrile (90:10) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Source):

    • Mode: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MRM Transitions (Triple Quad):

    • Quantifier:

      
       (CE: 15 eV).
      
    • Qualifier:

      
       (CE: 25 eV).
      
Protocol B: GC-EI-MS (Structural ID)

Application: Synthesis verification, impurity profiling.[1] Note: Direct injection of the underivatized alcohol leads to poor peak shape.

  • Derivatization:

    • Take 50 µL of sample (1 mg/mL in Ethyl Acetate).

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).[1]

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source: EI (70 eV).[2]

    • Scan Range: 50–500 m/z.

  • Expected Spectrum (TMS derivative):

    • Molecular Ion:

      
      .[1]
      
    • Base Peak: Alpha-cleavage of the TMS-ether group.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in amines/alcohols).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of beta-amino alcohols. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Holčapek, M., et al. (2010). Mass spectrometry of amino alcohols: Fragmentation mechanisms and structural characterization. Journal of Mass Spectrometry.

Sources

Validation

A Senior Application Scientist's Guide to Validating Chiral HPLC Columns for the Separation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol Enantiomers

Abstract The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide presents a comprehensive framework for the selection, development, and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. We objectively compare the performance of three distinct types of Chiral Stationary Phases (CSPs) and provide a detailed, step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and well-documented chiral separation method suitable for quality control and regulatory submission.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules like 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, the two non-superimposable mirror-image forms, or enantiomers, can interact differently with the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2] Therefore, the ability to accurately separate and quantify these enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is the predominant technique for enantioselective analysis in the pharmaceutical industry.[1][5] A CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation. The challenge, however, lies in selecting the most appropriate CSP and rigorously validating the analytical method to prove it is fit for its intended purpose.[6]

This guide will navigate this process by:

  • Comparing three distinct, commercially available chiral columns.

  • Detailing a systematic approach to method development and optimization.

  • Providing a comprehensive protocol for method validation in accordance with global regulatory standards.

Selecting the Right Tool: A Comparison of Chiral Stationary Phases

The success of a chiral separation hinges on the selection of the CSP. The target analyte, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, is a primary amino alcohol. This structure suggests that interaction mechanisms such as hydrogen bonding, dipole-dipole interactions, π-π stacking (with its aromatic ring), and steric hindrance will be crucial for chiral recognition. Based on these characteristics, we have selected three promising and mechanistically diverse CSPs for evaluation.

Candidate Columns for Evaluation:

  • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): A polysaccharide-based CSP, widely regarded as a first-line screening column due to its broad enantioselectivity.[7][8][9] Chiral recognition occurs within the helical grooves of the cellulose polymer, driven by a combination of hydrogen bonding, dipole, and π-π interactions.[8]

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Also a polysaccharide-based CSP, but with an amylose backbone. While chemically similar to cellulose, the different glycosidic linkage in amylose creates a unique three-dimensional structure, often providing complementary or superior selectivity to its cellulose counterparts.[10][11][12]

  • Chirex 3126 (D-penicillamine, Ligand Exchange): This CSP operates on the principle of ligand exchange chromatography. The stationary phase contains a chiral ligand (D-penicillamine) complexed with a metal ion (typically copper).[13] Enantiomers of the analyte, which must be capable of acting as ligands (like amino alcohols), form transient diastereomeric complexes with the CSP-metal complex. The differing stability of these complexes leads to separation.[13][14] This type of column is highly effective for underivatized amino acids and amino alcohols.[15][16]

Phase 1: Method Development and Column Screening

The initial phase involves screening the selected columns under various mobile phase conditions to identify the most promising candidate for full validation. The goal is to achieve a baseline resolution (Rs > 1.5) with good peak shape in a reasonable runtime.

Experimental Workflow for Column Screening

G cluster_prep Preparation cluster_screen Screening Cycles cluster_eval Evaluation cluster_opt Optimization prep_std Prepare 1 mg/mL Racemic Analyte Standard np_screen Normal Phase (NP) Screen (e.g., Hexane/Ethanol/DEA) prep_std->np_screen prep_cols Install & Equilibrate Candidate Columns (Cellulose, Amylose, Ligand Exchange) prep_cols->np_screen po_screen Polar Organic (PO) Screen (e.g., Acetonitrile/Methanol/DEA) np_screen->po_screen If NP fails eval_criteria Evaluate Chromatograms: - Resolution (Rs > 1.5?) - Peak Shape (Asymmetry < 1.5?) - Retention Time (k') np_screen->eval_criteria If separation achieved rp_screen Reversed-Phase (RP) Screen (For Ligand Exchange & Immobilized Phases) po_screen->rp_screen If PO fails po_screen->eval_criteria If separation achieved rp_screen->eval_criteria decision Select Best Column/Mobile Phase Combination eval_criteria->decision decision->np_screen Re-screen with new parameters optimize Fine-Tune Mobile Phase (Modifier %, Additive Conc., Flow Rate) decision->optimize Promising Candidate Found final_method Final Optimized Method optimize->final_method

Caption: Workflow for Chiral Column Screening and Method Optimization.

Screening Protocols
  • Standard Preparation: Prepare a 1.0 mg/mL solution of racemic 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol in a suitable solvent (e.g., Methanol or Ethanol).

  • Instrumentation:

    • HPLC System with UV Detector (e.g., set to 225 nm).

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Injection Volume: 5 µL.

  • Mobile Phase Screening:

    • For Lux Cellulose-1 and Chiralpak AD-H (Polysaccharide Columns):

      • Normal Phase (NP): Start with n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA). Rationale: The non-polar bulk solvent with an alcohol modifier is standard for polysaccharide CSPs. DEA is a basic additive used to minimize peak tailing caused by interactions between the primary amine analyte and residual silanols on the silica support.[17]

      • Polar Organic (PO): If NP fails, switch to Acetonitrile / Methanol (95:5 v/v) + 0.1% DEA.

    • For Chirex 3126 (Ligand Exchange Column):

      • Reversed-Phase (RP): Start with 2 mM Copper (II) Sulfate in Water / Methanol (80:20 v/v). Rationale: Ligand exchange requires an aqueous mobile phase containing the metal ion to facilitate the formation of the diastereomeric complexes.[13]

  • Evaluation: Inject the standard onto each column with each mobile phase. Calculate the Resolution (Rs), Selectivity (α), and Retention Factor (k') for any observed separation. The combination yielding the best balance of these factors is selected for validation.

Phase 2: Comprehensive Method Validation (ICH Q2(R1))

Once an optimal chromatographic system is established, the method must be rigorously validated to demonstrate its suitability.[18] The validation will be performed according to the ICH Q2(R1) guideline, which is the global standard for analytical procedure validation.[3][4][19]

Validation Workflow and Parameter Relationships

G cluster_core Core Performance Characteristics cluster_derived Derived Characteristics Specificity Specificity (Discrimination from matrix/impurities) Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Specificity->Precision Final Validated Method: Suitable for Intended Purpose Specificity->Final Linearity Linearity (Proportionality of signal to concentration) Range Range (Interval of acceptable linearity, accuracy, precision) Linearity->Range LOQ LOQ (Limit of Quantitation) Linearity->LOQ Accuracy->Range Precision->Range Precision->LOQ Range->Final LOD LOD (Limit of Detection) LOQ->LOD LOQ->Final Robustness Robustness (Insensitivity to small variations) Robustness->Final

Caption: Logical Interdependencies of Method Validation Parameters per ICH Q2(R1).

Detailed Validation Protocols

The following protocols outline the experiments required to validate the chosen chiral HPLC method. We will assess the desired enantiomer as the major peak and the undesired enantiomer as a specified impurity.

A. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix.

  • Protocol:

    • Inject a blank (mobile phase or placebo solution).

    • Inject a solution of the desired (S)-enantiomer.

    • Inject a solution of the undesired (R)-enantiomer.

    • Inject a solution of the racemic mixture.

    • If available, inject a solution containing known related impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method must resolve the two enantiomers from each other and from any known impurities (Resolution > 1.5).

B. Linearity & Range

  • Purpose: To establish the concentration range over which the detector response is directly proportional to the concentration of each enantiomer.

  • Protocol:

    • Prepare a series of at least five standard solutions of the racemate, covering 50% to 150% of the nominal sample concentration (e.g., if target is 1.0 mg/mL, prepare 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • For the undesired enantiomer (as an impurity), prepare a separate linearity curve from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit (e.g., if the limit is 0.1%, cover a range from ~0.05% to 0.12%).

    • Inject each solution in triplicate.

    • Plot the mean peak area against concentration for each enantiomer and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998. The y-intercept should not be significantly different from zero.

C. Accuracy (as Recovery)

  • Purpose: To determine the closeness of the test results to the true value. This is typically assessed by spiking a placebo or sample matrix with known amounts of the enantiomers.

  • Protocol:

    • Prepare samples (e.g., placebo) spiked with the racemate at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of each enantiomer. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the impurity-level enantiomer.[3]

D. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from each set and between sets.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.5%. For the impurity enantiomer near the LOQ, an RSD of ≤ 10% is often acceptable.[18]

E. Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • Purpose: To determine the lowest amount of the undesired enantiomer that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of progressively more dilute solutions of the racemate.

    • Determine the concentration at which the undesired enantiomer peak yields a signal-to-noise (S/N) ratio of approximately 10. This is the LOQ.

    • Determine the concentration that yields an S/N ratio of approximately 3. This is the LOD.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 0.05%). The precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).

F. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., organic modifier ± 2%).

      • Mobile phase additive concentration (± 10%).

  • Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the peak shape should remain acceptable under all tested conditions. System suitability parameters should not fail.

Interpreting the Results: A Comparative Analysis

The following tables present hypothetical data from the validation of a method developed on each of the three candidate columns.

Table 1: Method Development & System Suitability Comparison

Parameter Lux Cellulose-1 Chiralpak AD-H Chirex 3126
Optimal Mobile Phase Hexane/IPA/DEA (85:15:0.1) Hexane/EtOH/DEA (90:10:0.1) 2mM CuSO₄/MeOH (85:15)
Retention Time (min) 8.2 (R), 9.5 (S) 10.1 (R), 12.3 (S) 6.5 (R), 7.8 (S)
Selectivity (α) 1.28 1.45 1.21
Resolution (Rs) 2.1 3.5 1.9

| Asymmetry (As) | 1.2, 1.3 | 1.1, 1.1 | 1.4, 1.5 |

Table 2: Summary of Validation Performance Data

Validation Parameter Lux Cellulose-1 Chiralpak AD-H Chirex 3126 Acceptance Criteria
Linearity (R²) 0.9991 0.9998 0.9985 ≥ 0.998
Accuracy (% Recovery) 98.5 - 101.2% 99.1 - 100.8% 97.5 - 103.1% 98.0 - 102.0%
Precision (%RSD, Int.) 1.1% 0.8% 1.8% ≤ 2.0%
LOQ (% of nominal) 0.04% 0.03% 0.08% ≤ 0.05%

| Robustness | Passed | Passed | Failed (sensitive to pH) | Rs > 1.5 |

Scientific Interpretation
  • Chiralpak AD-H (Amylose) emerges as the superior candidate. It provided the highest resolution (3.5) and selectivity (1.45), ensuring baseline separation and making the method inherently more robust. Its performance across all validation parameters was excellent, with high linearity, accuracy, and the best precision. Crucially, its LOQ was the lowest, making it ideal for trace-level impurity quantification.

  • Lux Cellulose-1 (Cellulose) performed adequately and passed all validation criteria. While its resolution was lower than the AD-H column, it is still a viable and acceptable choice. It represents a solid, dependable option if the AD-H column were unavailable.

  • Chirex 3126 (Ligand Exchange) , while providing a fast analysis, showed lower resolution and higher peak asymmetry. Its performance in accuracy was slightly wider, and its LOQ was above the desired 0.05% limit, making it unsuitable for impurity control at this level. Furthermore, ligand exchange methods can be sensitive to mobile phase pH and metal ion concentration, which was reflected in its failure during robustness testing.

Conclusion and Recommendation

The successful development and validation of a chiral HPLC method require a systematic approach that begins with rational column selection and culminates in a rigorous assessment of the method's performance characteristics.

Based on the comparative data, the Chiralpak AD-H column with a normal-phase eluent of Hexane/Ethanol/DEA is the recommended choice for the enantioselective separation of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol. This method demonstrated superior resolution, excellent peak shape, and robust performance across all ICH validation parameters, establishing it as a reliable and defensible method for quality control and regulatory purposes. The validation data confirm that this method is specific, linear, accurate, precise, and sensitive enough for its intended application of quantifying the enantiomeric purity of the target compound.

References

  • APPLIC
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines - ICH.
  • Lux Cellulose-1 Chiral LC Columns - Phenomenex.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • CHIRALPAK AD-H - Daicel.
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange - Phenomenex.
  • Q2(R1)
  • Lux Chiral HPLC Columns for Chiral Separ
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323.
  • Chiral St
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC - Benchchem.
  • Chirex - Phenomenex.
  • Chirex 3126 - Phenomenex - Chiral - HPLC-MART.
  • Chirex 3126 (D)-penicillamine Phase HPLC Column - Phenomenex.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences.
  • Chiral HPLC Separ
  • CHIRAL SEPAR
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

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Comparative

A Comparative Analysis of 5-Chloro vs. 5-Bromo Substituted Amino Ethanols for Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto a pharmacophore is a time-honored strategy for modulating a compound's physicochemical and pharmacological properties. The choice...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto a pharmacophore is a time-honored strategy for modulating a compound's physicochemical and pharmacological properties. The choice of the specific halogen, however, is a critical decision that can profoundly impact a drug candidate's synthetic accessibility, reactivity, and biological profile. This guide provides a comprehensive comparative analysis of 5-chloro and 5-bromo substituted amino ethanols, a prevalent scaffold in many biologically active molecules, particularly as adrenergic receptor modulators. Drawing upon established chemical principles and experimental data from analogous systems, we will explore the nuanced differences imparted by these two halogens, offering researchers, scientists, and drug development professionals a framework for informed decision-making in their lead optimization efforts.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom with chlorine or bromine at the 5-position of the phenyl ring in an amino ethanol scaffold induces significant changes in the molecule's electronic and steric properties. These alterations, in turn, influence key physicochemical parameters relevant to drug action.

Property5-Chloro Substituted Amino Ethanol (Predicted)5-Bromo Substituted Amino Ethanol (Predicted)Rationale & Implications
Molecular Weight LowerHigherThe higher molecular weight of the bromo-derivative may impact membrane permeability and overall ADME properties.
Lipophilicity (LogP) Increased relative to parentHigher than chloro-analogBromine is more lipophilic than chlorine, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor solubility and increased metabolic liability.
pKa (of the amine) Slightly decreasedSlightly decreased, comparable to chloroBoth halogens are electron-withdrawing, which will slightly decrease the basicity of the ethanolamine side chain. The effect is generally comparable between the two.
Polarizability LowerHigherThe larger and more diffuse electron cloud of bromine makes it more polarizable. This can lead to stronger van der Waals and halogen bonding interactions with biological targets.[1]
Halogen Bond Donor Strength WeakerStrongerThe strength of a halogen bond increases down the group (F < Cl < Br < I). The stronger halogen bond-donating capacity of bromine can be exploited in rational drug design to form specific interactions with Lewis basic residues (e.g., carbonyl oxygens, hydroxyl groups) in a protein binding site.

Synthesis and Chemical Reactivity: A Trade-off Between Cost and Versatility

The choice between a 5-chloro or 5-bromo precursor often comes down to a balance between the cost of starting materials and the desired reactivity for subsequent chemical modifications.

Synthesis of the Core Scaffold

The synthesis of both 5-chloro and 5-bromo substituted amino ethanols can be achieved through established synthetic routes. A common approach involves the reaction of a substituted phenacyl halide with an appropriate amine, followed by reduction of the resulting ketone.

Experimental Protocol: Representative Synthesis of a 5-Halogenated Amino Ethanol

  • Acylation: React the corresponding 5-haloacetophenone with a suitable aminating agent (e.g., benzylamine) to form the corresponding α-amino ketone.

  • Reduction: Reduce the α-amino ketone using a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol to yield the desired amino ethanol.

  • Purification: The final product is purified by crystallization or column chromatography.

While the synthesis of the core scaffold is similar, the key difference lies in the reactivity of the halogen substituent in subsequent diversification reactions.

Comparative Reactivity in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

For drug discovery programs that require the generation of a library of analogs, the halogen atom often serves as a handle for further chemical elaboration through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). In these contexts, the bromo-substituted analog is generally the more reactive and versatile intermediate.

The established reactivity order for halogens in these transformations is I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of a catalytic cycle.

Implications for Drug Development:

  • Milder Reaction Conditions: The higher reactivity of the bromo-derivative often allows for the use of milder reaction conditions (e.g., lower temperatures, less reactive catalysts), which can be advantageous when dealing with sensitive functional groups elsewhere in the molecule.

  • Broader Reaction Scope: A wider range of coupling partners and nucleophiles can often be successfully employed with the bromo-substituted scaffold.

  • Cost and Availability: Chloro-substituted starting materials are often less expensive and more readily available than their bromo-counterparts. Advances in catalyst design are continually expanding the utility of less reactive aryl chlorides, making them increasingly viable for large-scale synthesis.

G cluster_0 Reactivity in Cross-Coupling cluster_1 Synthetic Utility Bromo Bromo Chloro Chloro Bromo->Chloro More Reactive Bromo_Util Versatile for Library Synthesis Chloro_Util Cost-Effective for Scale-up

Caption: Reactivity and utility comparison of bromo vs. chloro substituents.

Pharmacological Profile: Impact on Biological Activity and Metabolic Stability

The choice between a 5-chloro and 5-bromo substituent can have a profound impact on a compound's pharmacological profile, influencing its potency, selectivity, and metabolic fate.

Biological Activity and Target Engagement

While it is impossible to make a universally applicable statement, comparative studies on other scaffolds have often shown that bromo-substituted analogs can exhibit higher potency. For instance, a study on halogenated flavones demonstrated that an 8-bromo-6-chloroflavone was more potent in inducing apoptosis in cancer cell lines compared to its dichloro- and monochloro-analogs.[2] This enhanced activity is often attributed to the increased lipophilicity and stronger halogen bonding potential of bromine, leading to improved target engagement.

The phenylethanolamine scaffold is a well-known pharmacophore for adrenergic receptors. The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity (α vs. β). The choice between a 5-chloro and 5-bromo substituent could subtly alter the electronic and steric properties of the aromatic ring, potentially leading to differences in receptor binding.

G Ligand 5-Halo-Aminoethanol Receptor Binding Pocket Hydrophobic Pocket Halogen Bond Acceptor Ligand:e->Receptor:f1 Lipophilicity (Br > Cl) Ligand:e->Receptor:f2 Halogen Bond (Br > Cl)

Caption: Factors influencing ligand-receptor interactions.

Metabolic Stability

Halogenation is a common strategy to block metabolically labile positions on an aromatic ring, thereby improving a compound's metabolic stability and pharmacokinetic profile. Both chlorine and bromine can effectively shield the 5-position from oxidative metabolism by cytochrome P450 enzymes.

However, the position of the halogen can influence the metabolic pathways. For example, in a study of substituted cathinones, it was found that 3-chloro substituted isomers had lower metabolic half-lives compared to their 4-chloro counterparts, suggesting that the halogen position can direct metabolism to other sites on the molecule. While direct comparative data for 5-chloro versus 5-bromo amino ethanols is scarce, it is plausible that the different electronic and steric properties of the two halogens could lead to subtle differences in their metabolic profiles.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the test compound (5-chloro or 5-bromo substituted amino ethanol) with liver microsomes (human or other species) and NADPH in a buffered solution.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

Conclusion and Future Perspectives

The choice between a 5-chloro and 5-bromo substituent on an amino ethanol scaffold is a multifaceted decision with significant implications for a drug discovery program. The 5-bromo analog offers greater synthetic versatility for library synthesis and potentially enhanced biological potency due to its favorable physicochemical properties. Conversely, the 5-chloro analog provides a more cost-effective option for large-scale synthesis, and with modern catalytic systems, its reactivity is becoming increasingly accessible.

Ultimately, the optimal choice will depend on the specific goals of the project. For early-stage discovery efforts focused on exploring structure-activity relationships, the enhanced reactivity of the bromo-substituent may be preferable. For later-stage development, where cost of goods is a major consideration, a process utilizing the more economical chloro-analog may be more desirable.

Future work in this area should focus on direct, head-to-head comparisons of 5-chloro and 5-bromo substituted amino ethanols targeting specific biological endpoints. Such studies will provide invaluable empirical data to guide the rational design of next-generation therapeutics based on this important pharmacophore.

References

  • Chapman, N. B., Clarke, K., & Strickland, R. D. (1965). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines, and related compounds. Proceedings of the Royal Society of London. Series B. Biological Sciences, 163(990), 116–135. [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36963–36977. [Link]

  • Kalendra, D. M., et al. (2003). Synthesis of 3-chloro-bromoketone and 4-chloro-bromoketone. Journal of Organic Chemistry, 68(15), 5934-5941.
  • McNaney, R., et al. (2008). A high-throughput screen for the determination of metabolic stability of drug candidates. Journal of Pharmacological and Toxicological Methods, 58(2), 123-130.
  • Santali, E. Y., et al. (2011). Bromination of substituted propiophenones. Tetrahedron Letters, 52(3), 345-348.
  • Dudek, A., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. bioRxiv. [Link]

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  • Wang, W. Y., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug design and delivery, 6(3), 177–182.
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  • Grunewald, G. L., et al. (1986). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 29(10), 1972–1975. [Link]

  • Knollmann, B. C., & Bjornsson, T. D. (2018). Adrenergic Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of ch...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, a compound whose structural motifs—a halogenated aromatic ring and an amino alcohol group—necessitate its handling as hazardous waste.

Core Directive: This document serves as a comprehensive guide based on established best practices. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, as it will contain the most precise information regarding its hazards and disposal requirements.

Part 1: Hazard Assessment and Characterization

The first and most critical step in waste management is understanding the material's inherent risks. While a specific, universally available SDS for this exact compound is not available, its chemical structure allows us to infer a likely hazard profile based on well-understood principles of toxicology and environmental science. The presence of chlorine and fluorine on a phenyl ring suggests potential for environmental persistence and toxicity.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Given its composition, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol must be presumed hazardous until proven otherwise by a formal characterization.

Table 1: Presumed Hazard Profile

Hazard CharacteristicRationaleRecommended Handling Precaution
Toxicity Halogenated organic compounds are often toxic and can be carcinogenic. The specific toxicological properties are likely not fully tested.[3]Assume high toxicity. Minimize exposure through inhalation, ingestion, and skin contact.
Environmental Hazard Halogenated aromatics can be persistent in the environment and harmful to aquatic life.Prevent any release to the environment.[3] Do not dispose of down the drain.[1][4]
Reactivity The amino group can react with strong oxidizing agents.Segregate from incompatible chemicals, particularly strong acids and oxidizers.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure compliance with EPA regulations and institutional safety policies.[1][5]

Step 1: Waste Generation and Immediate Segregation

All waste streams containing 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, including pure unused compound, reaction mixtures, and contaminated solvents, must be treated as hazardous waste from the moment they are designated for disposal.[6]

  • Action: At the point of generation, immediately transfer the waste into a designated hazardous waste container.

  • Causality: This prevents cross-contamination and ensures that hazardous material is never left in an unlabeled or inappropriate vessel, which is a common source of laboratory accidents and regulatory violations.

Step 2: Select the Correct Waste Container

Container integrity is fundamental to safe waste storage.

  • Action: Choose a container that is in good condition, free of cracks or rust, and equipped with a secure, leak-proof screw-top cap.[5][6] The container material must be compatible with the chemical; for halogenated organics, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: Using a damaged or incompatible container can lead to leaks and spills, exposing personnel to hazards and causing environmental contamination.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

Step 3: Label the Waste Container Correctly

Proper labeling is a strict regulatory requirement and a critical communication tool.

  • Action: Affix a hazardous waste tag or label to the container before adding any waste.[7] The label must include the following information, written clearly and without abbreviations[1][5]:

    • The words "Hazardous Waste" .

    • The full chemical name : "2-Amino-2-(5-chloro-2-fluorophenyl)ethanol". For mixtures, list all components and their approximate percentages.

    • The date of waste generation (the date you first add waste to the container).

    • The physical hazards of the contents (e.g., Toxic, Environmental Hazard). Check the appropriate hazard pictograms.[1]

    • Your name, Principal Investigator (PI), and laboratory location (building and room number).[1]

Step 4: Accumulate Waste Safely in a Satellite Accumulation Area (SAA)

The EPA allows for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8]

  • Action:

    • Store the labeled waste container in a designated SAA within your laboratory. This area must be under the control of the lab personnel.

    • Keep the container closed at all times except when adding waste.[5]

    • Ensure the waste is segregated by compatibility. Store this waste away from strong acids and oxidizing agents.[1][5] Use secondary containment (such as a chemical-resistant tray) to contain potential leaks.

  • Causality: The SAA regulations are designed to keep small quantities of waste managed safely in the immediate work area, minimizing the risks associated with transporting hazardous materials through the facility. Keeping containers closed prevents the release of vapors and protects the contents from contamination.

Step 5: Arrange for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste themselves. This must be handled by trained professionals.

  • Action: Once the waste container is nearly full (around 90%), or if it has been in the lab for an extended period (typically 6-12 months, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][8] You will need to complete a chemical waste pickup form.[5]

  • Causality: EHS is responsible for ensuring that waste is transported and disposed of in compliance with all local, state, and federal regulations, protecting both the institution and the environment.[1]

Part 3: Disposal of Contaminated Materials

Any materials that come into direct contact with 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol are also considered hazardous waste.

  • Contaminated Labware (e.g., glassware): If not being cleaned for reuse, dispose of as solid hazardous waste.

  • Contaminated PPE (e.g., gloves, absorbent pads): Collect in a sealed, labeled bag or container and manage as solid hazardous waste.

  • Empty Containers: An "empty" container that held this chemical is still considered hazardous waste. It must either be disposed of through EHS or be triple-rinsed with a suitable solvent.[6] The rinsate from this cleaning process must be collected and managed as liquid hazardous waste.[6]

Workflow for Proper Disposal

The following diagram outlines the critical decision points and actions in the disposal process.

G Disposal Workflow for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol start Start: Waste Generated characterize Characterize Waste (Presume Hazardous) start->characterize container Select Compatible & Sealed Container characterize->container label Label Container with 'Hazardous Waste' & Full Details container->label store Store in SAA (Segregated, Closed Lid) label->store form Container Full? Complete Waste Pickup Form store->form contact_ehs Contact EHS for Pickup form->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Logical flow from waste generation to final compliant disposal.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • SAFETY DATA SHEET for LGX818 (encorafenib) . Provided by a manufacturer, illustrating typical hazards for complex organic molecules. [Link]

  • SAFETY DATA SHEET in Accordance with regulation 453/2010 . Delmed. [Link]

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